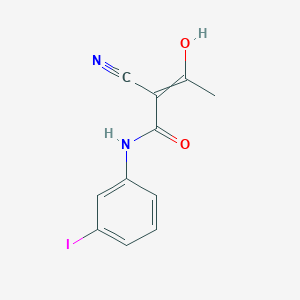![molecular formula C16H22O4 B14559933 [8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol CAS No. 61749-10-8](/img/structure/B14559933.png)
[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a methoxyphenyl group attached to a spirocyclic dioxane ring system, which is further connected to a methanol moiety. The presence of these functional groups and the spirocyclic framework makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.
Attachment of the Methanol Moiety: The final step involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The methoxy group can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
[8-(4-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
[8-(4-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
CAS No. |
61749-10-8 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
[8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol |
InChI |
InChI=1S/C16H22O4/c1-18-14-4-2-13(3-5-14)15(12-17)6-8-16(9-7-15)19-10-11-20-16/h2-5,17H,6-12H2,1H3 |
InChI Key |
RDMLDEPLNVMBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


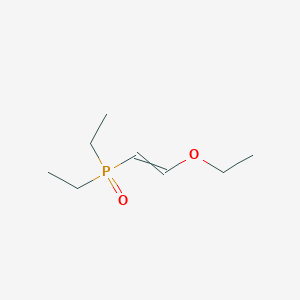
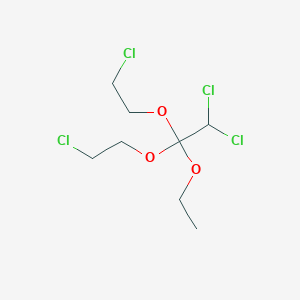
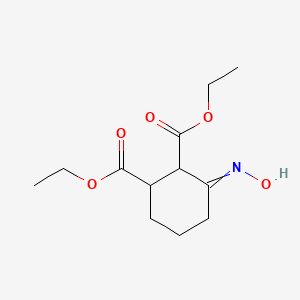

![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
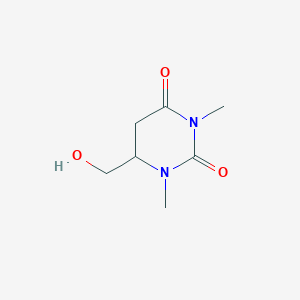

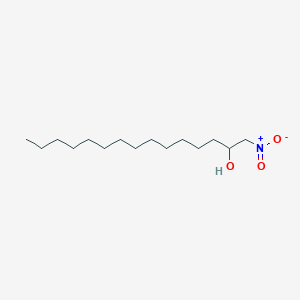

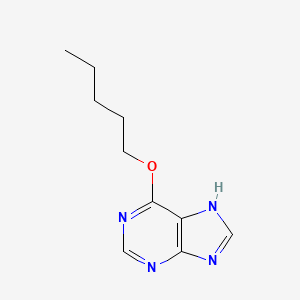

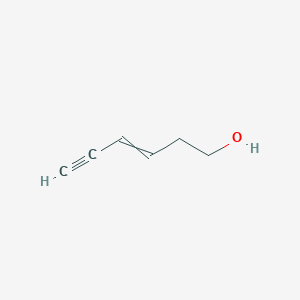
![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
